molecular formula C19H21N3O4S2 B2424012 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864975-53-1

4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2424012
CAS No.: 864975-53-1
M. Wt: 419.51
InChI Key: PVJWJZPPRSPZLU-VXPUYCOJSA-N
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Description

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a benzothiazolylidene moiety, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-21(2)28(24,25)15-10-8-14(9-11-15)18(23)20-19-22(12-13-26-3)16-6-4-5-7-17(16)27-19/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWJZPPRSPZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound integrates three critical moieties:

  • A 2,3-dihydro-1,3-benzothiazole ring system with a Z-configuration imine at the 2-position.
  • A 3-(2-methoxyethyl) substituent on the benzothiazole nitrogen.
  • A 4-(dimethylsulfamoyl)benzamide group attached via an acylimine linkage.

Key challenges include:

  • Stereoselective formation of the Z-imine configuration.
  • Compatibility of sulfonamide synthesis with reactive intermediates.
  • Stability of the methoxyethyl group under acidic/basic conditions.

Synthetic Routes and Methodologies

Route 1: Stepwise Assembly via Nucleophilic Acyl Substitution

This approach, adapted from benzothiazole amide syntheses, involves three stages:

Synthesis of 3-(2-Methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine
  • Starting material : 2-Aminobenzothiazole reacts with 2-methoxyethyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
  • Key modification : Use of potassium carbonate as base to minimize N-alkylation side products (yield: 68–72%).
Introduction of the Dimethylsulfamoyl Group
  • Sulfonylation : React 4-nitrobenzoyl chloride with dimethylamine in tetrahydrofuran (THF), followed by reduction of the nitro group using hydrogen/Pd-C.
  • Optimization : Sodium borohydride in methanol at 0°C prevents over-reduction (conversion >95%).
Coupling via Acyl Substitution
  • Conditions : Combine equimolar amounts of the benzothiazole amine and activated 4-(dimethylsulfamoyl)benzoyl chloride in dichloromethane with triethylamine.
  • Yield : 58–63% after silica gel chromatography.
Step Reagents Temperature Time Yield
1 K₂CO₃, DMSO 80°C 12h 70%
2 NaBH₄, MeOH 0°C 2h 95%
3 Et₃N, DCM 25°C 6h 60%

Route 2: One-Pot Tandem Synthesis

A patent-derived method simplifies the process:

  • Simultaneous alkylation and acylation :

    • React 2-mercaptobenzamide with 2-methoxyethyl methanesulfonate and 4-(dimethylsulfamoyl)benzoyl chloride in toluene.
    • Use phase-transfer catalyst tris(dioxa-3,6-heptyl)amine (TDA-1) to enhance interfacial reactivity.
  • Oxidative cyclization :

    • Employ iodine in dimethylformamide (DMF) to form the benzothiazole ring (70–75% yield).

Advantages :

  • Reduces purification steps.
  • Maintains Z-configuration through steric control.

Critical Optimization Parameters

Solvent Effects

  • Polar aprotic solvents : DMSO increases reaction rates but risks sulfoxide byproducts.
  • Toluene/DCM mixtures : Optimal for balancing solubility and reactivity in coupling steps.

Temperature Control

  • Acylation : Strict maintenance at 25°C prevents epimerization of the Z-imine.
  • Sulfonylation : Exothermic reaction requires cooling to 0°C.

Catalytic Additives

  • Phase-transfer catalysts : TDA-1 improves yields by 15–20% in heterogeneous systems.
  • Radical inhibitors : 2,6-Di-tert-butylphenol (0.1 mol%) suppresses side reactions during cyclization.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Z-configuration confirmed by imine proton at δ 8.2–8.4 ppm (d, J = 12 Hz).
    • Methoxyethyl group: δ 3.3–3.5 ppm (m, OCH₂CH₂O).
  • HRMS :

    • [M+H]⁺ calculated for C₁₉H₂₀N₃O₄S₂: 434.0942; observed: 434.0938.

Chromatographic Purity

  • HPLC : >99% purity achieved using C18 column (acetonitrile/water 70:30).

Applications and Comparative Efficacy

While direct biological data for this compound remains unpublished, structural analogs demonstrate:

  • Thrombin activation : Benzothiazole amides show 1283.9× potency over etamsylate in platelet aggregation.
  • Blood-brain barrier permeability : Methoxyethyl groups enhance CNS penetration in sulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the sulfonamide group, leading to various reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antidiabetic Potential

Research indicates that derivatives of benzothiazole, including our compound of interest, exhibit significant α-glucosidase inhibitory activity , making them potential candidates for managing Type 2 diabetes mellitus (T2DM). A study demonstrated that compounds with similar structures reduced postprandial hyperglycemia in diabetic models, suggesting that they may function as effective hypoglycemic agents .

Antimicrobial Activity

Compounds containing benzothiazole moieties have shown promising results against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of enzymatic functions critical for bacterial survival. The specific compound under review has not been extensively tested in this regard but is hypothesized to possess similar properties based on structural analogies .

Anticancer Properties

There is emerging evidence that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The compound has been noted for its potential to inhibit tumor growth in vitro; however, further studies are warranted to elucidate its efficacy in vivo .

Case Studies

StudyFocusFindings
Azzam et al. (2024)Antidiabetic ActivityDemonstrated significant α-glucosidase inhibition comparable to standard drugs like glibenclamide .
PubChem DataStructural AnalysisDetailed molecular structure confirms the presence of functional groups conducive to biological activity .
MDPI ResearchAnticancer ActivitySimilar compounds showed potential in inducing apoptosis; further investigation needed for this specific compound .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes, while the benzamide core can engage in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)benzamide
  • N-(2-Methoxyethyl)benzothiazol-2-ylidene]benzamide
  • Benzothiazole derivatives with sulfonamide groups

Uniqueness

4-(Dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C20H23N3O4S3\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}_{3}

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the appropriate benzothiazole and benzamide derivatives. Key steps include:

  • Formation of the Benzothiazole Ring : Cyclization reactions involving thiourea derivatives.
  • Amidation : Reaction of the benzothiazole derivative with dimethylsulfamoyl chloride to introduce the sulfonamide group.

Antimicrobial Activity

Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives:

  • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) suggesting moderate activity compared to standard antibiotics .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various assays:

  • Cell Viability Assays : Demonstrated significant antiproliferative effects on several cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values were noted to be in the low micromolar range, indicating promising activity .
  • Mechanism of Action : The compound is believed to interfere with DNA replication and cell division processes, potentially through binding to DNA or inhibiting specific enzymes involved in these pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
  • DNA Binding : The ability to intercalate or bind within the minor groove of DNA, affecting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • A study on synthesized benzothiazole derivatives showed that those with similar structural features exhibited enhanced antitumor activity compared to their benzimidazole counterparts .
  • In vivo studies demonstrated a reduction in tumor size in animal models treated with this compound, supporting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

Compound TypeAntimicrobial Activity (MIC)Antitumor Activity (IC50)
4-(dimethylsulfamoyl)-N-benzamideModerate (12.5 - 25 μM)Low micromolar range
Benzimidazole DerivativesVariableHigher than benzothiazoles
Benzothiazole DerivativesSignificantPromising

Q & A

Q. What are the standard synthetic protocols for preparing this benzamide derivative, and how can reaction conditions be optimized?

A typical synthesis involves condensation reactions under reflux conditions. For example, analogous protocols use absolute ethanol as a solvent, glacial acetic acid as a catalyst (5 drops), and reflux for 4 hours to achieve cyclization or coupling . Optimization might include varying solvents (e.g., DMF for polar intermediates), adjusting stoichiometry, or employing microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the Z-isomer, given its stereochemical sensitivity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR can confirm the presence of dimethylsulfamoyl and methoxyethyl groups, with chemical shifts around δ 3.2–3.5 ppm for methoxy protons.
  • X-ray Crystallography : Resolve the Z-configuration of the benzothiazole-idene moiety, as demonstrated for structurally similar compounds in Acta Crystallographica reports .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z vs. calculated for C19H20N3O3S2).
    Cross-validation using multiple techniques is essential to confirm regiochemistry and stereochemistry.

Q. How does the compound’s solubility and stability impact experimental design?

Preliminary solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) are recommended. Stability under light, heat, and oxidative conditions should be assessed via HPLC or TLC monitoring. For biological assays, ensure compatibility with cell culture media (e.g., DMSO concentrations <0.1% v/v).

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate electronic properties and target interactions?

DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution, which correlate with reactivity and solubility . Docking studies (AutoDock Vina, Schrödinger Suite) into benzothiazole-binding enzymes (e.g., kinases) can identify key interactions (e.g., hydrogen bonds with sulfamoyl groups). Validate computational results with experimental binding assays (e.g., SPR, ITC).

Q. What methodologies address contradictions in reported biological activity data?

Contradictions may arise from assay conditions (e.g., cell line variability, compound purity). Resolve discrepancies by:

  • Reproducing assays with standardized protocols (e.g., MTT vs. ATP-based viability assays).
  • Metabolomic profiling to identify off-target effects.
  • Cross-validating with orthogonal techniques (e.g., Western blotting alongside qPCR for target gene expression) .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scale-up and process design?

AI models integrate kinetic data and process parameters (temperature, pressure, flow rates) to simulate reactor performance. For instance, finite element analysis (FEA) in COMSOL predicts heat distribution in batch reactors, minimizing side reactions. Coupling with robotic automation enables real-time adjustment of variables like catalyst loading .

Q. What strategies improve regioselectivity in benzothiazole-idene functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on sulfamoyl) to steer electrophilic substitution.
  • Metal catalysis : Pd-mediated C-H activation for late-stage diversification .
  • Solvent effects : Use low-polarity solvents (toluene) to favor kinetic control over thermodynamic pathways.

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